"physical and chemical properties of 4-Ethynyl-2,6-dimethyl-pyridine"
"physical and chemical properties of 4-Ethynyl-2,6-dimethyl-pyridine"
An In-depth Technical Guide to 4-Ethynyl-2,6-dimethyl-pyridine
Introduction: A Versatile Heterocyclic Building Block
4-Ethynyl-2,6-dimethyl-pyridine is a heterocyclic aromatic compound that merges the structural features of a sterically-hindered pyridine ring with the versatile reactivity of a terminal alkyne. This unique combination makes it a valuable building block in synthetic organic chemistry, with significant potential in the development of pharmaceuticals, functional materials, and novel ligands for catalysis. The pyridine core, a common motif in numerous biologically active molecules, provides specific electronic properties and a site for metal coordination, while the ethynyl group serves as a reactive handle for a variety of carbon-carbon bond-forming reactions. The flanking methyl groups at the 2 and 6 positions introduce steric hindrance around the nitrogen atom, modulating its nucleophilicity and basicity, a feature often exploited to create non-nucleophilic bases in synthesis.[1] This guide provides a comprehensive overview of the known physical and chemical properties of 4-Ethynyl-2,6-dimethyl-pyridine, offering insights into its synthesis, reactivity, and potential applications.
Part 1: Core Molecular and Physical Properties
The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties govern its behavior in different environments and are critical for designing synthetic routes and purification protocols.
Molecular Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-ethynyl-2,6-dimethylpyridine | PubChem |
| CAS Number | 86520-95-8 | [2] |
| Molecular Formula | C₉H₉N | [2][3] |
| Molecular Weight | 131.17 g/mol | [2][4] |
| Monoisotopic Mass | 131.0735 Da | [3] |
| Appearance | Not specified (typically a solid or oil) | - |
| XLogP3 (Predicted) | 1.8 | [3][4] |
XLogP3 is a computed measure of hydrophobicity, indicating a moderate lipophilicity for this compound.
Part 2: Spectroscopic Characterization Profile
While specific experimental spectra are not publicly cataloged, the structure of 4-ethynyl-2,6-dimethylpyridine allows for a confident prediction of its key spectroscopic features.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be simple and characteristic. One would anticipate a singlet for the terminal alkyne proton (C≡C-H ), typically in the δ 2.5-3.5 ppm range. A singlet for the two equivalent aromatic protons on the pyridine ring (at C3 and C5) would appear in the aromatic region (δ 7.0-8.5 ppm). A singlet corresponding to the six equivalent protons of the two methyl groups (CH₃) would be observed in the upfield region (δ 2.0-3.0 ppm).
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¹³C NMR: The spectrum would show distinct signals for the two quaternary alkyne carbons (C≡C), the substituted (C2, C4, C6) and unsubstituted (C3, C5) carbons of the pyridine ring, and a signal for the methyl group carbons.
2. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups.
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C≡C-H Stretch: A sharp, characteristic absorption band is expected around 3300 cm⁻¹, corresponding to the stretching of the terminal alkyne C-H bond.
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C≡C Stretch: A weaker absorption band should appear in the range of 2100-2140 cm⁻¹, indicative of the carbon-carbon triple bond stretch.
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C=C and C=N Stretches: Aromatic ring stretches will be visible in the 1400-1600 cm⁻¹ region.
3. Mass Spectrometry (MS) Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 131.[3] Fragmentation patterns would likely involve the loss of methyl groups or acetylene. High-resolution mass spectrometry is essential for confirming the elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts, which are useful for ion mobility-mass spectrometry studies.[3]
Predicted Collision Cross Section (CCS) Data [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 132.08078 | 124.4 |
| [M+Na]⁺ | 154.06272 | 136.0 |
| [M]⁺ | 131.07295 | 119.5 |
Part 3: Chemical Properties and Synthetic Reactivity
The synthetic utility of 4-ethynyl-2,6-dimethylpyridine stems from the distinct reactivity of its three main components: the pyridine nitrogen, the aromatic ring, and the terminal alkyne.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
The electron-rich nature of the alkyne bond allows it to participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions) with electron-poor dienes. [5][6]This provides a powerful route to construct complex, fused heterocyclic ring systems. While thermal cycloadditions are common, these reactions can also be mediated by transition metals, often leading to improved yields and selectivity. [7]
Part 4: Synthetic Routes to 4-Ethynyl-2,6-dimethyl-pyridine
While commercial suppliers exist, understanding the synthesis of this compound is crucial for researchers. A common and logical laboratory-scale synthesis would start from a commercially available halogenated precursor, 4-bromo-2,6-dimethylpyridine. Proposed Synthetic Protocol (via Sonogashira Coupling):
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Starting Material: Begin with 4-bromo-2,6-dimethylpyridine (CAS 5093-70-9). 2. Alkyne Source: Use a protected alkyne such as trimethylsilylacetylene (TMSA). The TMS group prevents self-coupling and other side reactions of the terminal alkyne.
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Coupling Reaction: Perform a Sonogashira coupling between 4-bromo-2,6-dimethylpyridine and TMSA. Reaction conditions would be similar to those described above (Pd(0)/Cu(I) catalysis, amine base).
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Deprotection: The resulting TMS-protected product, 4-((trimethylsilyl)ethynyl)-2,6-dimethylpyridine, is then treated with a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF) to cleave the silicon-carbon bond, yielding the final product, 4-ethynyl-2,6-dimethyl-pyridine.
This two-step sequence is a reliable and high-yielding method for accessing terminal alkynes on aromatic systems.
Part 5: Applications and Future Outlook
The unique structural features of 4-ethynyl-2,6-dimethyl-pyridine position it as a key intermediate in several advanced scientific fields.
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Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals. [8][9]The ability to use Sonogashira coupling to attach this core to other pharmacophores makes it a valuable tool in drug discovery for creating libraries of novel compounds for biological screening. [8]* Materials Science: Arylalkynes are precursors to conjugated polymers and organic materials with interesting photophysical and electronic properties. This molecule can be incorporated into larger systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
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Ligand Development: The bifunctional nature (N-donor and alkyne) allows for the synthesis of complex ligands for homogeneous catalysis. The alkyne can be further functionalized to create pincer-type ligands or bridging ligands for multinuclear metal complexes. [10][11] In conclusion, 4-ethynyl-2,6-dimethyl-pyridine is a highly functionalized building block with a well-defined reactivity profile. Its combination of a sterically-hindered pyridine ring and a reactive alkyne terminus provides chemists with a powerful tool for the construction of complex molecular architectures, ensuring its continued relevance in both academic and industrial research.
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The influence of the [4+2] cycloaddition reaction mechanism on its stereochemistry. ResearchGate. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
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2,6-Lutidine - Wikipedia. Wikipedia. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. National Institutes of Health (NIH). [Link]
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